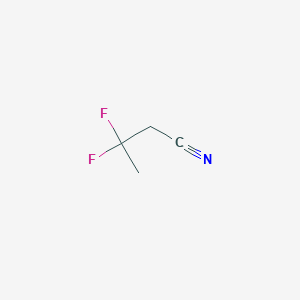

3,3-Difluorobutanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluorobutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N/c1-4(5,6)2-3-7/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEOILZKOCQRHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Difluorobutanenitrile and Cognate Gem Difluorinated Nitriles

Approaches to Constructing the 3,3-Difluoroalkyl Unit Adjacent to a Nitrile

Direct fluorination involves the introduction of fluorine atoms onto a pre-existing butanenitrile skeleton. This can be achieved through either electrophilic or nucleophilic strategies, each with distinct mechanistic pathways and reagent requirements.

Electrophilic fluorination is a prominent method for forming carbon-fluorine bonds, utilizing reagents that deliver an electrophilic fluorine species ("F+") to a nucleophilic carbon center. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the most common, offering greater stability, safety, and ease of handling compared to elemental fluorine. wikipedia.org Among these, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a versatile and widely used reagent for such transformations. researchgate.netnih.gov

The general strategy for synthesizing a 3,3-difluoroalkyl nitrile involves the fluorination of a substrate with an activated methylene (B1212753) group positioned alpha to the nitrile. For butanenitrile precursors, this would typically involve a substrate with an activating group at the 3-position, such as a carbonyl, to facilitate the formation of a nucleophilic enol or enolate intermediate. This intermediate then attacks the electrophilic fluorine source.

The synthesis of gem-difluorinated compounds often requires sequential fluorination steps. For instance, the fluorination of 1,3-dicarbonyl compounds with Selectfluor can be controlled to produce either mono- or difluorinated products by adjusting the stoichiometry of the reagent. organic-chemistry.org This principle can be extended to nitrile-containing substrates. The reaction proceeds by an initial monofluorination, and the presence of the first electron-withdrawing fluorine atom can facilitate the second fluorination event at the same carbon.

Table 1: Examples of Electrophilic Fluorination using N-F Reagents

| Substrate Type | Reagent | Product Type | Key Feature |

|---|---|---|---|

| 1,3-Dicarbonyl Compounds | Selectfluor | 2,2-Difluoro-1,3-dicarbonyls | Reaction can be performed in aqueous media without a catalyst. organic-chemistry.org |

| 1,2-Dihydropyridines | Selectfluor | 3-Fluoro-3,6-dihydropyridines | Fluorination occurs at the enamine-like structure. mdpi.com |

| β-Keto Esters | N-Fluorobenzenesulfonimide (NFSI) | α-Fluoro-β-keto esters | Effective fluorination of activated methylene groups. wikipedia.org |

This table illustrates the capability of electrophilic N-F reagents to fluorinate activated methylene positions, a strategy applicable to the synthesis of gem-difluorinated nitriles from appropriately substituted precursors.

While electrophilic fluorination involves a nucleophilic carbon attacking an electrophilic fluorine source, the term "nucleophilic fluorination" typically refers to the use of a nucleophilic fluoride (B91410) source (e.g., alkali metal fluorides) to displace a leaving group. wikipedia.org However, an alternative strategy, often discussed in this context, involves generating a carbon-centered anion (a carbanion) that acts as a nucleophile towards an electrophilic fluorine source. This approach is particularly relevant for substrates like nitriles, where the alpha-protons are acidic enough to be removed by a suitable base.

For a butanenitrile precursor, a strong base can be used to deprotonate the C3 position, creating a resonance-stabilized carbanion. This nucleophilic carbanion is then quenched with an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor. wikipedia.org

The process can be repeated to install a second fluorine atom. The introduction of the first fluorine atom increases the acidity of the remaining proton at the same carbon center, which can facilitate the second deprotonation and subsequent fluorination step, leading to the desired gem-difluoro unit. The success of this method hinges on the careful selection of a base that is strong enough to generate the anion without interfering with the electrophilic fluorinating agent or the nitrile functionality.

While state-of-the-art syntheses of α-fluorinated carbonyl compounds heavily rely on electrophilic fluorinating agents, recent advancements have explored reversing the polarity to use nucleophilic fluoride sources on electrophilic carbon centers. nih.govdntb.gov.ua However, for constructing the 3,3-difluoro unit in butanenitrile, the generation of an α-cyano carbanion followed by reaction with an electrophilic fluorine source remains a more established conceptual pathway.

An innovative and powerful method for constructing gem-difluorinated carbocycles involves the ring expansion of smaller cyclic systems. chemrxiv.org This approach is particularly useful for synthesizing gem-difluorinated rings that can subsequently be functionalized to introduce a nitrile group or that already tolerate a nitrile moiety during the expansion.

A novel chemical reaction has been developed that achieves a gem-difluorinative ring expansion of methylenecycloalkanes using hypervalent iodine(III) species. chemrxiv.org This method allows for the preparation of a wide variety of gem-difluorinated structures, including macrocyclic, fused, and spiro systems. chemrxiv.org The reaction is notable for its ability to tolerate various functional groups.

The general transformation involves reacting a methylenecycloalkane with a hypervalent iodine(III) reagent, such as p-(difluoroiodo)toluene (p-TolIF₂). This process can convert, for example, a methylene cyclohexane (B81311) into a seven-membered ring containing a gem-difluoromethylene group. The reaction is often rapid and exploits the nature of the alkene. researchgate.net

Crucially, related iodine-mediated reactions have been shown to be compatible with nitrile functionality. For example, molecular iodine can catalyze the difunctionalization of alkenes with nitriles and thiols, demonstrating that nitriles can participate as nucleophiles in iodine-mediated processes without being degraded. organic-chemistry.orgnih.gov This compatibility suggests that a substrate bearing a nitrile group, appropriately positioned, could tolerate the conditions of the Iodine(III)-mediated ring expansion.

Table 2: Iodine(III)-Mediated gem-Difluorinative Ring Expansion

| Starting Material Class | Iodine(III) Reagent | Product Class | Key Transformation |

|---|---|---|---|

| Methylenecyclohexanes | ArIF₂ type | gem-Difluorocycloheptanes | 6-membered ring expands to a 7-membered ring. |

| Benzo-fused exocyclic alkenes | p-TolIF₂ | β,β-Difluoroalkyl arenes | Exploits 1,2-phenyl shifts for ring expansion. researchgate.net |

This table summarizes the scope of the ring expansion methodology, which provides a pathway to gem-difluorinated cyclic systems.

The mechanism of the iodine(III)-mediated ring expansion is a key aspect of the transformation. The reaction is initiated by the electrophilic attack of the hypervalent iodine reagent on the exocyclic alkene. This step forms an intermediate that sets the stage for a rearrangement.

The high leaving group ability of the I(III) moiety in the intermediate is critical; it triggers a 1,2-alkyl shift. researchgate.net In this step, a C-C bond from the ring migrates to the adjacent carbon, leading to an expanded carbocyclic framework and a carbocation. This carbocation is stabilized by an alpha-fluorine atom. Such rearrangements are more likely to occur when they lead to a more stable carbocation, and ring expansion can also relieve ring strain, providing an additional driving force. masterorganicchemistry.com

Following the 1,2-alkyl shift and the formation of the ring-expanded carbocation, a fluoride ion is trapped by the carbocation. This fluoride trapping step forms the second C-F bond, completing the gem-difluoro unit. Fine-tuning the electronic properties of the iodine(III) species is essential to favor this productive ring-expansion pathway over competing side reactions, such as simple hydrofluorination or 1,2-difluorination that would retain the original ring size.

Ring Expansion Methodologies for gem-Difluorinated Cyclic Systems

Cycloaddition Reactions for the Formation of Fluorinated Nitrile Structures

Cycloaddition reactions represent a powerful strategy for the synthesis of five-membered heterocyclic rings. mdpi.com Among these, the (3+2)-cycloaddition, or 1,3-dipolar cycloaddition, is particularly effective for creating fluorinated pyrazole (B372694) and pyrazoline derivatives, which are significant in the development of pharmaceuticals and agrochemicals. mdpi.comresearchgate.net

Fluorinated nitrile imines are highly reactive intermediates used in (3+2)-cycloaddition reactions to produce a variety of trifluoromethyl-substituted pyrazolines and other heterocyclic compounds. mdpi.comresearchgate.net These reactions are known for their high degree of control and efficiency.

Fluorinated nitrile imines are typically classified as unstable, non-isolable 1,3-dipoles. mdpi.comresearchgate.net Consequently, they are generated in situ for immediate use in subsequent reactions. The most common method for their generation is the dehydrohalogenation of hydrazonoyl halides, such as N-aryl trifluoroacetohydrazonoyl bromides, by treating them with a base like triethylamine (B128534) (Et₃N). mdpi.comresearchgate.netnih.gov This process eliminates a hydrogen halide to form the reactive nitrile imine dipole, which is then trapped by a suitable dipolarophile present in the reaction mixture. mdpi.comresearchgate.net

For instance, N-tolyl bromide can serve as a precursor to its corresponding nitrile imine. nih.gov Another approach involves using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a precursor for trifluoroacetonitrile (B1584977), which then participates in a [3+2] cycloaddition with a nitrile imine generated from a hydrazonyl chloride. nih.gov

| Precursor Type | Specific Example | Base/Method | Generated Dipole |

|---|---|---|---|

| Hydrazonoyl Halide | N-aryl trifluoroacetohydrazonoyl bromide | Triethylamine (Et₃N) | C(CF₃),N(Ar) nitrile imine mdpi.com |

| Hydrazonoyl Halide | N-tolyl bromide | Triethylamine (Et₃N) | C(CF₃),N(Tolyl) nitrile imine nih.gov |

| Hydrazonoyl Halide | Hydrazonyl chloride | Base | Nitrile imine nih.gov |

Fluorinated nitrile imines have been shown to react smoothly in (3+2)-cycloadditions with a wide array of dipolarophiles. mdpi.comresearchgate.net This includes both electron-rich and various electron-deficient olefinic partners. mdpi.com The reactions are often highly stereoselective, leading to specific isomers of the resulting heterocyclic products. mdpi.com

Notable examples of dipolarophiles include:

Chalcones : Reaction with chalcone (B49325) yields 3-trifluoromethyl-substituted pyrazolines stereoselectively as the sole product in good yield. mdpi.comresearchgate.net

Levoglucosenone : This chiral enone undergoes (3+2)-cycloaddition with fluorinated nitrile imines in a highly stereoselective manner to form polycyclic pyrazolines. mdpi.com

Alkoxyallenes : A double (3+2)-cycloaddition of trifluoroacetonitrile imines with alkoxyallenes proceeds with high regio- and diastereoselectivity to produce trifluoromethylated spirobipyrazolines. researchgate.net

Parabanic Acid Derivatives : Compounds such as 2-thioxoimidazolidine-4,5-diones and 5-aryliminoimidazolidine-2,4-diones act as effective dipolarophiles, reacting at their C=S or C=N exocyclic double bonds. mdpi.comnih.gov

The reactivity and success of these cycloadditions can be influenced by the substituents on the nitrile imine. For example, in reactions with parabanic acid derivatives, the presence of strong electron-donating or electron-withdrawing groups on the imine can significantly decrease the yield of the spiro-compound. mdpi.comnih.gov

| Dipolarophile | Product Type | Selectivity | Reference |

|---|---|---|---|

| Chalcone | 3-Trifluoromethyl-pyrazoline | Stereoselective | mdpi.comresearchgate.net |

| Levoglucosenone | Polycyclic pyrazoline | Highly stereoselective (exo-cycloadducts) | mdpi.com |

| Alkoxyallenes | Trifluoromethylated spirobipyrazoline | Highly regio- and diastereoselective | researchgate.net |

| 2-Thioxoimidazolidine-4,5-diones | Spiro-conjugated imidazolidine (B613845) and 1,2,4-thiadiazoline | Regioselective | mdpi.comnih.gov |

A key feature of (3+2)-cycloadditions involving fluorinated nitrile imines is the high degree of regio- and stereocontrol, which is dictated by both kinetic and thermodynamic factors, as well as the electronic properties of the reactants. mdpi.com

In the reaction between C(CF₃),N(Ar) nitrile imines and the enone system of levoglucosenone, the cycloaddition proceeds with perfect regioselectivity and is highly stereoselective. mdpi.com X-ray diffraction analysis has confirmed that the products are exclusively exo-cycloadducts. mdpi.com DFT (Density Functional Theory) calculations support these experimental findings, indicating that the observed pathway is a result of strong kinetic control over thermodynamic control. mdpi.com

The regioselectivity of these cycloadditions can also be influenced by the nature of the dipolarophile and the use of catalysts. For instance, cycloadditions with electron-poor acetylenes often yield mixtures of regioisomers (4- and 5-substituted pyrazoles), with the 5-substituted product typically being major. chim.itresearchgate.net However, the introduction of a Lewis acid catalyst, such as scandium triflate (Sc(OTf)₃), can lead to a reversal in regiochemistry, favoring the 4-substituted pyrazole, particularly with C-carboxymethyl-N-aryl-nitrile imines. researchgate.net The regiochemical outcome is often explained by Frontier Molecular Orbital (FMO) theory, where the interaction between the dipole's Highest Occupied Molecular Orbital (HOMO) and the dipolarophile's Lowest Unoccupied Molecular Orbital (LUMO) (or vice versa) determines the orientation of addition. mdpi.comnih.govchim.it

(3+2)-Cycloadditions Involving Fluorinated Nitrile Imines

Alternative Synthetic Pathways for Fluorinated Nitrile Analogues

Beyond cycloaddition reactions, other methodologies provide access to fluorinated structures that can be precursors or analogues to fluorinated nitriles.

gem-Difluorocyclopropanes (F₂CPs) are versatile building blocks in organic synthesis due to the unique reactivity conferred by the fluorine atoms and the inherent strain of the three-membered ring. rsc.org Their ring-opening reactions provide a pathway to various fluoroalkenes and other functionalized fluorinated compounds. rsc.orgresearchgate.net

A notable application is the reaction of gem-difluorocyclopropyl ketones with nitriles. researchgate.net Promoted by trifluoromethanesulfonic acid (CF₃SO₃H), the ring-opening of the gem-difluorocyclopropyl ketone proceeds via cleavage of the proximal C-C bond. researchgate.net The resulting intermediate undergoes a subsequent cyclization with a nitrile derivative, affording 2-fluoropyrroles in a smooth transformation. researchgate.net This method demonstrates the utility of F₂CPs as synthons for constructing more complex fluorinated heterocyclic systems. Various ring-opening transformations of F₂CPs have been developed, often catalyzed by transition metals or mediated by reagents like molecular iodine, leading to a diverse range of functionalized monofluoroalkenes. rsc.orgrsc.org

Dehydration Reactions for Perfluoroalkyl Nitrile Synthesis

A primary and widely utilized method for the synthesis of nitriles is the dehydration of primary amides. This transformation can be achieved using a variety of dehydrating agents, ranging from classical strong reagents to milder, more modern systems. For the synthesis of perfluoroalkyl nitriles, the choice of reagent is crucial to avoid unwanted side reactions.

Traditionally, potent dehydrating agents such as phosphorus pentoxide (P4O10), phosphorus oxychloride (POCl3), and thionyl chloride (SOCl2) have been employed. highfine.comnih.gov The reaction typically involves heating a mixture of the primary amide with the dehydrating agent, followed by distillation of the resulting nitrile. libretexts.org For instance, heating an amide with phosphorus(V) oxide facilitates the removal of a water molecule to form the corresponding nitrile. libretexts.org

While effective, these classical reagents often require harsh reaction conditions, such as high temperatures, and may not be suitable for substrates bearing sensitive functional groups. highfine.com This has led to the development of milder and more selective dehydration protocols. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) in combination with a base like triethylamine, or oxalyl chloride with dimethyl sulfoxide (B87167) (DMSO) and triethylamine, allow for the dehydration to proceed at lower temperatures and under nearly neutral conditions. highfine.com

More recently, phosphorus(III)-based reagents have emerged as efficient promoters for the dehydration of primary amides. nih.gov Tris(dimethylamino)phosphine (P(NMe2)3), phosphorus trichloride (B1173362) (PCl3), and triphenylphosphite (P(OPh)3) have been successfully used to convert a wide range of primary amides to their corresponding nitriles in high yields. nih.gov These reactions are generally conducted under mild conditions and exhibit good functional group tolerance. nih.gov

| Dehydrating Agent | Typical Conditions | Substrate Scope | Ref. |

| P4O10 | Solid mixture, heated | General | libretexts.org |

| POCl3, SOCl2 | Acidic conditions | General, but can be harsh | highfine.com |

| TFAA/Et3N | Low temperature, near-neutral | Suitable for acid-sensitive substrates | highfine.com |

| (COCl)2/DMSO/Et3N | Low temperature, near-neutral | Suitable for acid-sensitive substrates | highfine.com |

| P(NMe2)3, PCl3, P(OPh)3 | Mild conditions | Broad, good functional group tolerance | nih.gov |

Biocatalytic Routes to Fluorinated Hydroxy Nitriles

In the quest for more sustainable and environmentally benign synthetic methods, biocatalysis has emerged as a powerful tool. semanticscholar.org Enzymatic reactions offer high selectivity, operate under mild conditions (typically in aqueous media at ambient temperature and neutral pH), and avoid the use of toxic reagents often associated with traditional chemical synthesis. semanticscholar.orgnih.gov

A significant advancement in the biocatalytic synthesis of nitriles is the use of aldoxime dehydratases. semanticscholar.orgmdpi.com These enzymes catalyze the dehydration of aldoximes to the corresponding nitriles. semanticscholar.org This cyanide-free approach is particularly attractive as it starts from readily available aldehydes, which are converted to aldoximes via condensation with hydroxylamine. semanticscholar.orgchemistryviews.org This methodology has been successfully applied to a range of substrates, demonstrating its potential for the production of fine chemicals and pharmaceuticals. semanticscholar.orgchemistryviews.org

The enantioselective synthesis of chiral nitriles is another area where biocatalysis has made significant contributions. Recombinant whole-cell catalysts expressing aldoxime dehydratases have been used for the enantioselective dehydration of racemic aldoximes, yielding nitriles with high enantiomeric excess. chemistryviews.org The stereochemical outcome can often be controlled by the geometry (E/Z isomerism) of the aldoxime substrate. chemistryviews.org

Furthermore, nitrilases are another class of enzymes that are crucial in nitrile biocatalysis. nih.gov They catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. nih.gov While their primary application is in nitrile degradation and the synthesis of carboxylic acids, their reverse reaction or use in dynamic kinetic resolutions can be envisioned for the synthesis of specific nitrile structures.

| Enzyme | Reaction Type | Substrate | Product | Key Advantages | Ref. |

| Aldoxime Dehydratase | Dehydration | Aldoximes | Nitriles | Cyanide-free, mild conditions, high selectivity | semanticscholar.orgmdpi.com |

| Aldoxime Dehydratase | Enantioselective Dehydration | Racemic Aldoximes | Chiral Nitriles | High enantiomeric excess, stereocontrol | chemistryviews.org |

Synthesis of Nitrile-Substituted Cyclopropanes

Nitrile-substituted cyclopropanes are valuable synthetic intermediates due to the unique reactivity of the three-membered ring and the versatility of the cyano group. rochester.edu Both chemical and biocatalytic methods have been developed for their synthesis.

A prominent chemical approach involves the [2+1] cycloaddition of an alkene with a carbene source. For the synthesis of gem-difluorocyclopropanes, difluorocarbene is a key intermediate. researchgate.netnih.gov Difluorocarbene can be generated from various precursors, including the thermal decomposition of sodium chlorodifluoroacetate (ClCF2COONa) or hexafluoropropylene oxide. researchgate.netnih.gov While effective, these methods often require high temperatures. nih.gov

Biocatalytic methods offer a highly stereoselective route to nitrile-substituted cyclopropanes. An engineered myoglobin (B1173299) catalyst has been shown to effectively catalyze the asymmetric cyclopropanation of olefins with ex situ generated diazoacetonitrile. rochester.edu This chemo-biocatalytic strategy provides access to chiral nitrile-substituted cyclopropanes with high diastereoselectivity and enantioselectivity. rochester.edu The reaction proceeds under mild conditions and has been demonstrated on a preparative scale, highlighting its synthetic utility. rochester.edu This enzymatic approach expands the scope of abiotic transformations accessible through biocatalysis. rochester.edu

| Method | Key Reagents/Catalyst | Substrates | Product | Key Features | Ref. |

| [2+1] Cycloaddition | Difluorocarbene sources (e.g., ClCF2COONa) | Alkenes | gem-Difluorocyclopropanes | General method for difluorocyclopropanation | researchgate.netnih.gov |

| Biocatalytic Cyclopropanation | Engineered Myoglobin, Diazoacetonitrile | Olefins | Chiral Nitrile-Substituted Cyclopropanes | High stereoselectivity (de and ee), mild conditions | rochester.edu |

Computational and Theoretical Studies of 3,3 Difluorobutanenitrile

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the molecular-level characteristics of 3,3-Difluorobutanenitrile. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, offer a detailed picture of the molecule's electronic landscape and energetic properties. spbu.runih.gov

Density Functional Theory (DFT) for Ground and Transition States

Density Functional Theory (DFT) has become a widely used tool in computational chemistry due to its balance of accuracy and computational cost. purdue.edumdpi.comarxiv.org It is particularly effective for studying the ground and transition states of molecules like this compound, providing key information about their geometry, stability, and reaction pathways. researchgate.net

A crucial first step in computational analysis is geometric optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. scielo.org.mx For this compound, this process determines the most stable three-dimensional structure. Following optimization, vibrational analysis is performed to confirm that the obtained structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. uni-muenchen.defaccts.degaussian.com This analysis also provides theoretical vibrational frequencies that can be compared with experimental infrared and Raman spectra to validate the computational model. scielo.org.mxmdpi.com The validity of vibrational analysis is contingent on the geometry being fully optimized at the same level of theory and basis set. gaussian.com

Table 1: Illustrative Optimized Geometric Parameters for a Fluorinated Nitrile

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C | 1.54 Å |

| C-F | 1.38 Å | |

| C≡N | 1.15 Å | |

| Bond Angle | F-C-F | 108.5° |

| C-C-C | 110.0° | |

| C-C≡N | 178.0° |

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the determination of energetic profiles, which depict the energy changes as reactants are converted into products. Key thermodynamic quantities such as Gibbs free energy can be calculated to predict the spontaneity of a reaction. youtube.com Furthermore, by locating transition states, the energy barriers (barrier heights) for a reaction can be calculated, providing insight into the reaction kinetics.

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.orgiqce.jp The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. iqce.jpwuxibiology.com The HOMO-LUMO energy gap is a crucial parameter that provides information about the molecule's chemical stability and reactivity. malayajournal.orgresearchgate.net A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack. wuxibiology.com

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 6.7 |

Note: This table contains hypothetical values for illustrative purposes.

Ab Initio and Post-Hartree-Fock Methods for Enhanced Accuracy

For situations requiring higher accuracy, ab initio and post-Hartree-Fock methods can be employed. researchgate.netpku.edu.cn These methods, such as Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory, systematically improve upon the Hartree-Fock approximation by including electron correlation effects. quora.comgithub.iostackexchange.com While computationally more demanding, they provide more reliable energetic and structural data, serving as benchmarks for DFT results. pku.edu.cn

Molecular Dynamics Simulations

While quantum chemical methods typically focus on static molecular properties, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational changes, diffusion, and interactions of this compound in various environments, such as in solution. mdpi.comuiuc.edurug.nl These simulations are essential for understanding macroscopic properties that arise from molecular-level dynamics.

Exploration of Conformational Landscapes

The conformational landscape of a molecule describes the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. libretexts.org For this compound, the rotation around the C2-C3 bond is of primary interest, as it dictates the relative positions of the methyl group, the cyano group, and the two fluorine atoms.

A full conformational analysis involves a 360° rotation around the bond of interest, typically in 60° increments, to identify staggered and eclipsed conformers. libretexts.org Staggered conformations are generally more stable (lower in energy) than eclipsed conformations due to reduced torsional and steric strain. libretexts.orgucalgary.ca

For this compound, the key conformers resulting from rotation about the C2-C3 bond would be:

Anti-conformation: Where the largest groups (e.g., methyl and cyano) are positioned 180° apart. This is often the most stable conformer. libretexts.org

Gauche conformations: Where bulky groups are 60° apart. ucalgary.ca In this compound, interactions between the fluorine atoms and the methyl or cyano groups would define the energy of these conformers.

Eclipsed conformations: Where groups on adjacent carbons are directly aligned (0° dihedral angle). These are the least stable and represent energy maxima on the potential energy diagram. ucalgary.ca

The relative energies of these conformations are determined by various intramolecular interactions, including steric hindrance and electrostatic interactions (dipole-dipole) involving the highly electronegative fluorine atoms and the polar cyano group. The energy costs associated with these interactions can be estimated using computational methods to build a rotational energy profile.

Table 1: Estimated Torsional Strain Interactions for Conformational Analysis

This interactive table outlines the estimated energy costs for various eclipsing interactions, which are crucial for determining the relative stability of different conformers. The values are based on general principles of conformational analysis.

| Interacting Groups | Estimated Energy Cost (kcal/mol) | Notes |

| H-H Eclipsing | ~1.0 | Baseline torsional strain. masterorganicchemistry.com |

| CH₃-H Eclipsing | ~1.4 | Increased strain due to the larger methyl group. masterorganicchemistry.com |

| CN-H Eclipsing | ~1.2-1.5 | Similar to methyl-H, reflecting the steric bulk of the cyano group. |

| F-H Eclipsing | ~0.5-0.7 | Smaller than H-H due to fluorine's smaller van der Waals radius relative to its electronegativity effects. |

| F-F Eclipsing | ~0.8-1.2 | Repulsive electrostatic interactions are significant. |

| CH₃-F Eclipsing | ~1.5-2.0 | Combination of steric and electrostatic repulsion. |

| CH₃-CN Eclipsing | >4.0 | Significant steric and dipolar repulsion, expected to be a high-energy interaction. |

Reactive Molecular Dynamics for Mechanistic Insights

Reactive Molecular Dynamics (RMD) is a powerful computational technique that simulates chemical reactions by allowing chemical bonds to form and break during a simulation. mdpi.comnih.gov This is achieved through the use of reactive force fields, such as ReaxFF, which dynamically update bond orders between atoms at each step of the simulation. mdpi.comucl.ac.uk

For this compound, RMD simulations could provide invaluable mechanistic insights into its thermal decomposition, combustion, or reactions with other chemical species. By tracking the trajectories of individual atoms over time at various temperatures and pressures, researchers can identify:

Initial Decomposition Steps: RMD can pinpoint the weakest bonds and the most likely initial bond-breaking events. For instance, it could determine whether C-C bond scission, C-F bond cleavage, or reactions involving the nitrile group initiate decomposition. rsc.org

Reaction Pathways: The simulations can reveal the sequence of elementary reactions that transform reactants into products, identifying key intermediates and transition states. ucl.ac.uk

Product Formation: RMD can predict the distribution of final products under different conditions, which is crucial for understanding reaction outcomes.

The ReaxFF force field would need to be parameterized specifically for the types of atoms and interactions present in this compound (C, H, N, F). This involves fitting the force field parameters to a large dataset of quantum mechanics calculations to ensure it can accurately reproduce bond dissociation energies, reaction barriers, and other fundamental chemical properties. mdpi.comrsc.org

Advanced Computational Methodologies in Fluorine Chemistry

The unique properties of fluorine-containing compounds have spurred the development and application of advanced computational methods to predict their behavior and design new materials. uv.es

Machine Learning and AI in Chemical Property Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical sciences by providing new predictive capabilities. nih.gov Supervised ML models can be trained on large datasets of molecules with known properties to predict those same properties for new, uncharacterized molecules like this compound. nih.govnih.gov

The process typically involves:

Molecular Representation: Molecules are converted into machine-readable formats, such as molecular fingerprints or graph-based representations. nih.govarxiv.org

Model Training: An ML algorithm (e.g., deep neural network, random forest) learns the relationship between the molecular representation and the target property from a training dataset. nih.gov

Prediction: The trained model is then used to predict properties for new molecules.

For this compound, ML models could predict a wide range of properties, including boiling point, vapor pressure, solubility, and reactivity metrics, often with accuracy comparable to more computationally expensive methods but at a fraction of the cost. acs.orgarxiv.org Packages like Chemprop, which utilize directed message-passing neural networks (D-MPNNs), have shown state-of-the-art performance in predicting various chemical properties, including reaction barrier heights and atomic partial charges. nih.govchemrxiv.org

Table 2: Potential Applications of Machine Learning in Property Prediction for this compound

This table outlines various physicochemical and pharmacological properties that can be predicted using machine learning models, along with the typical ML architectures employed.

| Property to Predict | Potential ML Model Architecture | Benefit of Prediction |

| Boiling Point | Graph Convolutional Neural Network (GCNN) | Rapid screening for physical behavior without experimental measurement. nih.gov |

| Solubility | Deep Neural Network (DNN) | Guiding formulation and application development. |

| Reaction Barrier Height | Directed Message-Passing Neural Network (D-MPNN) | Estimating kinetic stability and reactivity in potential synthetic pathways. chemrxiv.org |

| Toxicity | Kernel Methods / Random Forest | Early-stage hazard assessment in drug discovery or materials science. nih.gov |

Quantum Computing Applications in Molecular Catalysis and Material Science

Quantum computing represents a paradigm shift in computational science, with the potential to solve complex quantum mechanical problems that are intractable for even the most powerful classical computers. arxiv.orgquantumzeitgeist.com One of the most promising applications is in molecular electronic structure calculations, which are at the heart of computational chemistry. arxiv.org

While still an emerging technology, quantum computing could offer unprecedented accuracy in several areas relevant to this compound:

Molecular Catalysis: Many industrial catalysts, particularly those involving transition metals, have complex electronic structures that are difficult to model classically. acs.orgaps.org Quantum computers could simulate the interaction of this compound with a catalyst surface or active site with high fidelity, helping to design more efficient catalysts for its synthesis or conversion. aps.org

Material Science: The properties of materials are governed by the quantum mechanical interactions of their constituent atoms and molecules. By accurately simulating these interactions, quantum computers could accelerate the discovery of new materials incorporating fluorinated nitriles, predicting properties like conductivity, stability, and optical characteristics before synthesis. quantumzeitgeist.com

Hybrid quantum-classical algorithms, such as the Variational Quantum Eigensolver (VQE), are being developed to calculate the ground state energies of small molecules on current-generation quantum hardware, paving the way for future applications to more complex systems. arxiv.org

Advanced Analytical Characterization Techniques for 3,3 Difluorobutanenitrile

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of 3,3-Difluorobutanenitrile. These methods probe the interactions of the molecule with electromagnetic radiation, yielding unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework and the fluorine atoms within the this compound molecule. vanderbilt.edumsu.edu Specific isotopes, such as ¹H, ¹³C, and ¹⁹F, have a nuclear spin that, when placed in a strong magnetic field, can exist in different energy states. msu.edu The absorption of radiofrequency radiation causes transitions between these states, and the resulting spectrum provides a wealth of structural information. vanderbilt.edu

¹H NMR: In the proton NMR spectrum of this compound, the protons on the carbon adjacent to the nitrile group (α-protons) and the methyl group protons (β-protons) exhibit distinct chemical shifts and coupling patterns. A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a triplet at approximately 2.95 ppm corresponding to the two α-protons and a triplet at around 1.78 ppm for the three β-protons. thieme-connect.comd-nb.info The triplet multiplicity arises from the coupling of the protons with the neighboring fluorine and hydrogen atoms. libretexts.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, the spectrum in CDCl₃ reveals a triplet for the carbon bearing the fluorine atoms (C3) at approximately 119.4 ppm, with a large coupling constant (J = 243.8 Hz) characteristic of carbon-fluorine coupling. thieme-connect.comd-nb.info The nitrile carbon (C1) appears as a triplet at around 113.6 ppm (J = 4.8 Hz), and the methylene (B1212753) carbon (C2) shows a signal at about 28.3 ppm. thieme-connect.comd-nb.info

¹⁹F NMR: ¹⁹F NMR is particularly useful for directly observing the fluorine atoms. The spectrum would be expected to show a signal for the two equivalent fluorine atoms, with coupling to the adjacent protons providing further structural confirmation.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 2.95 | Triplet | 11.0 |

| 1.78 | Triplet | 18.5 | |

| ¹³C | 119.4 | Triplet | 243.8 |

| 113.6 | Triplet | 4.8 | |

| 28.3 | Triplet | Not reported | |

| Table 1: NMR Spectroscopic Data for this compound in CDCl₃. thieme-connect.comd-nb.info |

Mass Spectrometry: ESI-MS, HRMS, and Tandem MS for Molecular Identification

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. msu.edu In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). msu.edursc.org

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for polar molecules. While nitriles can sometimes be challenging to ionize via ESI, adduct formation (e.g., with sodium or potassium ions) can facilitate their detection.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₄H₅F₂N), the exact mass can be calculated and compared to the experimentally determined value to confirm its identity.

Tandem MS (MS/MS): Tandem mass spectrometry involves multiple stages of mass analysis. epa.gov An initial ion (precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This technique provides valuable structural information by revealing the fragmentation pathways of the molecule. uni-saarland.de For this compound, fragmentation would likely involve the loss of small neutral molecules such as HF or HCN, providing further evidence for its structure. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.czwiley.com

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile and carbon-fluorine bonds. libretexts.org The C≡N stretching vibration typically appears in the region of 2200-2260 cm⁻¹. libretexts.org The C-F stretching vibrations are usually strong and appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹. msu.edu The presence of these characteristic peaks provides strong evidence for the structure of this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2200 - 2260 |

| Carbon-Fluorine (C-F) | Stretching | 1000 - 1400 |

| Alkane (C-H) | Stretching | 2850 - 2960 |

| Table 2: Characteristic Infrared Absorption Frequencies for this compound. libretexts.orgmsu.edu |

Chromatographic Separations for Isolation and Quantification

Chromatography is a powerful set of techniques used to separate, identify, and quantify the components of a mixture. bnmv.ac.inbioanalysis-zone.com The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. libretexts.org

Gas Chromatography (GC) for Volatile Species

Gas chromatography (GC) is an ideal technique for the analysis of volatile compounds like this compound. sigmaaldrich.com In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. sigmaaldrich.comlabtron.com The separation is based on the compound's boiling point and its interaction with the stationary phase. The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property under specific GC conditions. researchgate.net By coupling a GC system to a mass spectrometer (GC-MS), it is possible to obtain both the retention time and the mass spectrum of the compound, providing a high degree of confidence in its identification. rsc.org

Liquid Chromatography (LC) for Non-Volatile or Thermally Labile Compounds

While GC is well-suited for this compound, liquid chromatography (LC) can also be employed, particularly for analyzing reaction mixtures or formulations where other non-volatile or thermally labile components may be present. libretexts.orgwhitman.edu In LC, the mobile phase is a liquid, and the separation occurs as the sample components interact with the stationary phase packed in a column. libretexts.orglibretexts.org Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common mode of LC. mdpi.com Detection can be achieved using various detectors, including UV-Vis and mass spectrometry (LC-MS). epa.gov LC-MS is particularly powerful as it combines the separation capabilities of LC with the identification power of MS. rsc.orgmdpi.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the definitive method for the three-dimensional structural elucidation of molecules in the solid state. researchgate.netanton-paar.com This powerful analytical technique provides precise coordinates of atoms within a crystal lattice, revealing unambiguous details about bond lengths, bond angles, and torsional angles. For chiral molecules such as this compound, which can exist as (R) and (S) enantiomers, single-crystal X-ray diffraction (SCXRD) is uniquely capable of determining the absolute configuration, provided a suitable single crystal can be obtained. researchgate.netthieme-connect.de

As of this writing, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. The compound's relatively low molecular weight and predicted low melting point may present practical challenges to obtaining the high-quality single crystals necessary for such an analysis. nih.gov Volatile or low-melting-point compounds often require specialized in-situ crystallization techniques at cryogenic temperatures.

Principles of Stereochemical Assignment and Solid-State Analysis

The determination of a molecule's crystal structure begins with irradiating a single, high-quality crystal with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of reflections, the intensities of which are recorded by a detector. anton-paar.comwustl.edu These data are then used to compute an electron density map of the repeating unit within the crystal (the unit cell). By fitting the known atoms of the molecule into this map, a detailed three-dimensional model of the molecule is constructed. wordpress.com

For chiral molecules crystallized in a non-centrosymmetric space group, which is a necessity for an enantiomerically pure substance, the absolute stereochemistry can be determined through the phenomenon of anomalous dispersion. thieme-connect.de When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor of that atom gains an imaginary component. This results in small but measurable differences in the intensities of specific pairs of reflections (known as Bijvoet pairs) that would otherwise be identical. thieme-connect.deescholarship.org Analysis of these intensity differences allows for the unambiguous assignment of the absolute configuration, often expressed through a statistical parameter like the Flack parameter, which should refine to a value near zero for the correct enantiomer. researchgate.net

In the case of this compound, the presence of fluorine atoms offers a borderline, but potentially sufficient, anomalous scattering signal for the determination of absolute configuration with modern, high-intensity X-ray sources. thieme-connect.de

Hypothetical Crystallographic Data for (S)-3,3-Difluorobutanenitrile

While no experimental data exists, a hypothetical data table illustrates the type of information that a successful X-ray crystallographic analysis of (S)-3,3-Difluorobutanenitrile would provide. This table is for illustrative purposes only and does not represent experimentally determined values.

| Parameter | Hypothetical Value | Description |

| Empirical Formula | C₄H₅F₂N | The chemical formula of the compound. |

| Formula Weight | 105.09 g/mol | The molar mass of the compound. |

| Temperature | 100(2) K | The temperature at which the diffraction data was collected, typically low to reduce thermal motion. |

| Wavelength | 0.71073 Å | The wavelength of the X-ray radiation used (e.g., Mo Kα). |

| Crystal System | Orthorhombic | A crystal system defined by three unequal axes at right angles. |

| Space Group | P2₁2₁2₁ | A common chiral space group in the orthorhombic system. |

| Unit Cell Dimensions | a = 5.50 Å, b = 8.20 Å, c = 11.40 Å | The lengths of the sides of the unit cell. |

| α = 90°, β = 90°, γ = 90° | The angles between the unit cell axes. | |

| Volume | 514.0 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) | 1.358 Mg/m³ | The calculated density of the crystal. |

| Flack Parameter | 0.0(1) | A parameter that confirms the absolute stereochemistry; a value near 0 is expected for the correct model. researchgate.net |

| R-factor (R1) | 0.035 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Insights from Solid-State Structure

Should a crystal structure of this compound be determined, it would provide valuable insights into its solid-state conformation and intermolecular interactions. The carbon-fluorine bond is the strongest single bond in organic chemistry, and its presence significantly influences molecular properties. wikipedia.org Analysis of the crystal packing would reveal how the gem-difluoro group and the nitrile moiety direct the supramolecular assembly. rsc.org

Key areas of interest would include:

Conformation: The preferred dihedral angle between the nitrile group and the gem-difluoro group along the C2-C3 bond.

Intermolecular Interactions: The presence and geometry of weak interactions, such as C-H···F and C-H···N hydrogen bonds, which are known to be important in the crystal packing of organofluorine compounds and nitriles. rsc.org The fluorine atoms in organofluorine compounds are known to participate in such interactions, which can play a structure-directing role. rsc.orgbeilstein-journals.org

Dipole-Dipole Interactions: The alignment of molecular dipoles, influenced by the highly polar C-F and C≡N bonds, would be a dominant factor in the crystal lattice energy.

Research Applications and Emerging Areas for 3,3 Difluorobutanenitrile

Contribution as a Versatile Synthetic Building Block

The utility of 3,3-Difluorobutanenitrile in organic synthesis is anchored in its dual functionality. The nitrile group serves as a versatile precursor for various nitrogen-containing moieties, while the gem-difluoro group imparts unique electronic properties and metabolic stability to target molecules.

Intermediates for Complex Fluorinated Organic Synthesis

The introduction of fluorine is a widely used strategy in medicinal chemistry to optimize the metabolic stability, bioavailability, and binding affinity of drug candidates. nih.gov Fluorinated building blocks, such as this compound, offer a direct and efficient pathway to introduce fluorine into complex molecular architectures. acs.orgacs.org Chemists can prepare elaborate non-fluorinated intermediates and then use building blocks to introduce fluorine at specific locations, streamlining the synthesis of multiple analogs for testing. acs.org

The this compound scaffold is valuable as it can be functionalized to create more complex structures. For instance, innovative reaction designs involving the selective metalation of fluorinated nitriles using specialized bases like (TMP)₂Zn·2MgCl₂·2LiCl (where TMP is 2,2,6,6-tetramethylpiperidyl) allow for regioselective functionalization, paving the way for the synthesis of highly substituted nitrile derivatives. chemrxiv.org This type of controlled functionalization is critical for building complex pharmaceutical ingredients and other high-value organic compounds. The development of synthetic methods utilizing such fluorinated building blocks is crucial for accessing novel fluorinated molecules that would otherwise be difficult to synthesize using traditional harsh fluorinating agents. acs.orgugent.be

Precursors for Diverse Heterocyclic Systems (e.g., Fluoropyrroles, Pyrazolines)

Heterocyclic compounds are fundamental structural motifs in a vast number of biologically active molecules. The incorporation of fluorine into these rings can significantly enhance their therapeutic properties.

Fluoropyrroles: While direct synthesis from this compound is not prominently documented, established methods for creating fluorinated pyrroles suggest potential pathways. For example, 3-fluoropyrroles have been synthesized through the fluorination of pyrrolidinones followed by aromatization. beilstein-journals.org The structure of this compound offers a potential starting point for analogous cyclization strategies to form fluorinated pyrrole (B145914) or pyrrolidine (B122466) rings, which are valuable in medicinal chemistry.

Pyrazolines: Pyrazolines are five-membered heterocyclic compounds with a wide range of biological activities. mdpi.com Their synthesis often involves the cyclocondensation reaction between α,β-unsaturated ketones (chalcones) and hydrazine (B178648) derivatives. ugm.ac.idcsic.es The potential of fluorinated nitriles as precursors for pyrazolines is demonstrated by the synthesis of compounds like 3-amino-2-phenyl-5,5-bis(trifluoromethyl)-3-pyrazoline-4-carbonitrile from a fluorinated malononitrile (B47326) derivative. mdpi.com This precedent suggests that this compound could be elaborated into a suitable intermediate that, upon reaction with hydrazine or its derivatives, yields a fluorinated pyrazoline core.

Potential in Advanced Materials Research

The unique properties conferred by the carbon-fluorine bond, such as high thermal stability, chemical inertness, and distinct electronic characteristics, make fluorinated compounds attractive for applications in advanced materials. mdpi.comresearchgate.net

Role in Organic Electronic Materials and Optoelectronic Devices

The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is highly dependent on the molecular structure of the organic semiconductors used. european-mrs.comalfa-chemistry.com The introduction of fluorine atoms is a known strategy to tune the electronic properties of these materials. mdpi.com Fluorination can lower the HOMO and LUMO energy levels, improve electron injection/transport, and enhance the ambient stability of the materials.

Although direct applications of this compound in this field are still emerging, its potential as a building block is significant. By incorporating it into larger conjugated systems, the gem-difluoro group could be used to fine-tune the optoelectronic properties of materials for specific applications in LEDs, transistors, and sensors. umich.eduresearchgate.net The development of luminescent materials, which are critical for optoelectronics, is constantly driving innovation in material design where fluorinated compounds could play a key role. european-mrs.com

Applications in Energy Storage Systems and Dielectric Gases

The demand for safer, higher-performance energy storage solutions and environmentally friendly insulators has spurred research into novel fluorinated materials.

Energy Storage Systems: In lithium-ion batteries, fluorinated compounds are gaining significant attention as components of non-aqueous liquid electrolytes. researchgate.netcip.com.cn Fluorinated nitriles, in particular, are investigated as solvents or additives because they possess high oxidative stability, high flash points (non-flammability), and the ability to form a compact and stable solid electrolyte interphase (SEI) layer on the electrode surface. researchgate.netcip.com.cnacs.org Research has shown that electrolytes formulated with fluorinated nitriles can enable stable cycling of high-voltage (e.g., 4.5 V) lithium-ion batteries. researchgate.net While specific studies on this compound are limited, its structural features align well with the requirements for a high-voltage electrolyte component.

| Fluorinated Nitrile System | Key Properties | Reported Benefit | Reference |

|---|---|---|---|

| Fluorinated nitriles with ether bonds | Non-flammable, high ionic conductivity, wide electrochemical stability window. | Enables stable operation of 4.5 V high-voltage lithium-ion batteries. | researchgate.net |

| 3-(2,2,3,3,3-pentafluoropropoxy) propanenitrile (F5EON) | Forms weakly solvated structure, good compatibility with Li metal anode. | Delivered a superior energy density of 1703 Wh·kg⁻¹ in Li/CFₓ batteries. | google.com |

| General fluorinated additives | Forms a robust, LiF-rich SEI layer on electrodes. | Improves charge/discharge cycles and slows battery aging. | cip.com.cnuclouvain.be |

Dielectric Gases: An ideal dielectric gas for high-voltage applications should have high dielectric strength and thermal stability. nih.govwashington.edu Nitrile compounds are known for their high dielectric constants. acs.orgnih.gov The presence of fluorine further enhances these properties. Therefore, this compound represents a potential candidate for use as a dielectric gas or as a component in a dielectric gas mixture, possibly serving as an environmentally friendlier alternative to potent greenhouse gases like sulfur hexafluoride (SF₆).

Catalysis and Reaction Design Innovation

The synthesis and application of complex molecules like this compound are intrinsically linked to advances in catalysis and reaction design. The creation of C-F bonds and the subsequent manipulation of the fluorinated products often require novel catalytic systems.

The synthesis of fluorinated compounds can be challenging and may require specialized catalytic methods, such as those involving chiral catalysts for asymmetric fluorination. nih.gov Furthermore, the presence of the electron-withdrawing fluorine atoms in this compound influences the reactivity of adjacent C-H bonds. This necessitates innovative reaction design for its selective functionalization. A key example is the development of kinetically controlled, regioselective deprotometalation of fluorinated nitriles using tailored base systems. chemrxiv.org This approach allows for the precise activation of a specific position on the molecule for subsequent reactions, a critical step in using it as a building block.

Moreover, the development of catalytic processes that utilize simple fluorinated gases as building blocks represents a significant innovation in the field, providing safe and atom-economical alternatives to traditional methods. ugent.be The design of catalysts that can effectively mediate reactions involving such precursors is an active area of research. For example, bismuth-catalyzed processes have been developed for the synthesis of aryl sulfonyl fluorides from boronic acids, showcasing how catalyst design can enable new transformations. Such innovations in catalysis are essential for both the efficient synthesis of this compound and its versatile application in constructing more complex functional molecules.

Development of Novel Catalytic Systems Facilitated by Fluorinated Nitriles

The unique electronic properties imparted by fluorine atoms make fluorinated compounds, such as this compound, intriguing candidates for use in the development of novel catalytic systems. The strong electron-withdrawing nature of the gem-difluoro group in this compound can significantly influence the reactivity and stability of adjacent functional groups, a characteristic that can be harnessed in catalyst design. While direct applications of this compound in catalysis are an emerging area of research, the broader class of fluorinated nitriles has shown potential in facilitating a variety of chemical transformations.

The nitrile group itself is a versatile functional group in organic synthesis, capable of participating in various reactions including cycloadditions and transformations into other nitrogen-containing heterocycles. york.ac.uk The presence of geminal fluorine atoms, as in this compound, enhances the electrophilicity of the nitrile carbon, potentially modulating its reactivity in catalytic cycles. For instance, fluorinated solvents, which share some electronic characteristics with fluorinated compounds, have been shown to be beneficial in nickel-catalyzed additions of arylboronic acids to alkyl nitriles, leading to the synthesis of aryl ketones. mdpi.comrsc.org This suggests that fluorinated nitriles could themselves act as ligands or substrates in similar transition metal-catalyzed processes, with the fluorine atoms influencing the catalytic activity and selectivity.

Research into the catalytic applications of related gem-difluorinated compounds provides a framework for the potential utility of this compound. For example, gem-difluoroalkenes have been utilized in various transition metal-catalyzed reactions where the fluorine atoms direct the regioselectivity of bond formation. nih.gov Similarly, the development of iron pincer complexes and metal-organic frameworks (MOFs) for catalysis highlights the ongoing search for novel and efficient catalytic systems where fluorinated building blocks could play a key role. rsc.orgresearchgate.net The incorporation of a fluorinated nitrile moiety like this compound into such systems could lead to catalysts with enhanced stability, solubility in specific media, or unique electronic properties that influence their catalytic performance.

The table below illustrates examples of catalytic reactions where fluorinated compounds or nitriles play a significant role, suggesting potential avenues for the application of this compound.

| Reaction Type | Catalyst/Reagent | Substrate(s) | Product Type | Key Observation | Reference |

| Nickel-Catalyzed Addition | NiBr₂·diglyme / 1,10-phenanthroline | Arylboronic acids, Alkyl nitriles | Aryl ketones | The use of a fluorinated solvent proved beneficial for the reaction. | mdpi.comrsc.org |

| Copper-Catalyzed Conjugate Addition | Copper Catalyst | 2-bromodifluoromethylbenzo-1,3-thiazole, Arylidenemalonitriles | gem-difluoroalkylated (di)arylmethine compounds | Demonstrates the reactivity of a gem-difluoroalkyl group in a conjugate addition. | mdpi.com |

| Rhodium-Catalyzed C-H Functionalization | Rh(III) Catalyst | Benzoic acids, gem-difluoromethylene alkynes | Difluorinated isocoumarins | Highlights the unique reactivity of gem-difluoromethylene compounds in C-H activation. | rsc.org |

Strategies for Enantioselective and Diastereoselective Fluorination

The synthesis of chiral fluorine-containing molecules is of significant interest in medicinal chemistry and materials science due to the profound impact of fluorine on a molecule's biological and physical properties. pressbooks.pub While direct enantioselective or diastereoselective fluorination using this compound as a fluorinating agent is not its primary application, this compound can serve as a valuable prochiral substrate for the synthesis of more complex chiral fluorinated molecules. Strategies for achieving enantioselectivity and diastereoselectivity often rely on the use of chiral catalysts, reagents, or auxiliaries. york.ac.uktcichemicals.com

Enantioselective Strategies:

The creation of a single enantiomer from a non-chiral starting material can be achieved through several asymmetric synthesis strategies. pressbooks.pubajchem-b.com For a substrate like this compound, enantioselective reactions would typically involve transformations at the carbon atom adjacent to the nitrile group (C2) or the carbon bearing the fluorine atoms (C3), should a suitable reaction be devised to create a new stereocenter.

One potential approach is the use of chiral catalysts to control the addition of a nucleophile to a derivative of this compound. For instance, if the nitrile were to be transformed into a group that activates the adjacent methylene (B1212753) group for deprotonation, a subsequent reaction with an electrophile in the presence of a chiral catalyst could proceed enantioselectively. The field of asymmetric catalysis has seen the development of numerous chiral catalysts, including those based on transition metals with chiral ligands and organocatalysts, which have been successfully employed in the enantioselective synthesis of a wide array of compounds. frontiersin.org

The table below summarizes general enantioselective methods that could potentially be adapted for substrates derived from this compound.

| Asymmetric Method | Catalyst/Reagent Type | General Transformation | Potential Application to a this compound Derivative | Reference |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Reduction of a prochiral double bond | Hydrogenation of an unsaturated derivative of this compound. | ajchem-b.com |

| Asymmetric Aldol Reaction | Chiral auxiliaries (e.g., Evans auxiliaries) | Formation of a new C-C bond with two new stereocenters | Reaction of an enolate derived from a this compound-based ketone with an aldehyde. | tcichemicals.com |

| Organocatalytic Cycloaddition | Chiral amine or phosphoric acid catalysts | Construction of chiral rings | [3+2] or other cycloaddition reactions involving a derivative of this compound. | mdpi.com |

Diastereoselective Strategies:

Diastereoselective reactions aim to form one diastereomer in preference to others when a new stereocenter is created in a molecule that already contains one or more stereocenters. If this compound were first to undergo a reaction to introduce a stereocenter, any subsequent reaction to create a second stereocenter could be influenced by the first, leading to diastereoselectivity.

For example, a diastereoselective reduction of a ketone derivative of this compound that already contains a chiral center could lead to the preferential formation of one diastereomeric alcohol. The stereochemical outcome of such reactions is often governed by steric and electronic interactions between the existing chiral center and the incoming reagent, as described by models such as Felkin-Ahn and Cram's chelation control. msu.edu Furthermore, substrate-controlled methods, where the existing functionality in the molecule directs the stereochemical course of the reaction, are a powerful tool in diastereoselective synthesis. uwindsor.ca

The development of catalyst-controlled diastereoselective reactions offers another layer of control, where the chiral catalyst can override the inherent diastereoselectivity of the substrate to favor the formation of a specific diastereomer. nih.gov This has been demonstrated in reactions like the Petasis boronic acid Mannich reaction. nih.gov

The following table presents examples of diastereoselective reactions that illustrate principles applicable to the synthesis of complex molecules from fluorinated precursors.

| Diastereoselective Reaction | Controlling Element | General Outcome | Potential Relevance to this compound | Reference |

| Felkin-Ahn Controlled Addition | Substrate stereocenter | Preferential formation of one diastereomer upon nucleophilic addition to a carbonyl. | Controlling the stereochemistry of a new alcohol or amine center adjacent to an existing stereocenter in a this compound derivative. | msu.edu |

| Chelation-Controlled Reduction | Lewis acidic reagent and chelating group | Formation of a specific diastereomeric alcohol. | Reduction of a β-hydroxy ketone derived from this compound. | uwindsor.ca |

| Catalytic Diastereoselective Petasis Reaction | Chiral biphenol catalyst | Formation of either syn or anti β-amino alcohols. | Synthesis of complex amino alcohols from an aldehyde derivative of this compound. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.